4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is a complex organic compound characterized by multiple trifluoromethyl groups and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide typically involves the condensation of 4,4,4-trifluoro-3-oxo-2-butanone with 4-(trifluoromethyl)phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of trifluoromethyl groups can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.
Industry
In the industrial sector, (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their thermal and chemical resistance.
Mechanism of Action
The mechanism of action of (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide involves its interaction with molecular targets through its hydrazone and trifluoromethyl groups. These functional groups can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide
- (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}pentanamide
- (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}hexanamide
Uniqueness
The uniqueness of (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide lies in its specific combination of trifluoromethyl groups and hydrazone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H10F9N3O2 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
(E)-4,4,4-trifluoro-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
InChI |
InChI=1S/C18H10F9N3O2/c19-16(20,21)9-1-5-11(6-2-9)28-15(32)13(14(31)18(25,26)27)30-29-12-7-3-10(4-8-12)17(22,23)24/h1-8,31H,(H,28,32)/b14-13+,30-29? |
InChI Key |
SCQSORQZTLOSOR-DKBDZDHVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/C(F)(F)F)\O)/N=NC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.